The Role of Isavuconazole-d4 in Advancing Antifungal Drug Research: A Technical Guide
The Role of Isavuconazole-d4 in Advancing Antifungal Drug Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isavuconazole, a broad-spectrum triazole antifungal agent, is a critical therapeutic option for treating invasive fungal infections, including aspergillosis and mucormycosis.[1][2][3] To ensure its safe and effective use, precise quantification of the drug in biological matrices is paramount. This is where Isavuconazole-d4, a deuterated analog of Isavuconazole, plays a pivotal role. This technical guide provides an in-depth exploration of the purpose of Isavuconazole-d4 in research, focusing on its application as an internal standard in bioanalytical method development and its significance in pharmacokinetic and therapeutic drug monitoring studies.
Core Application: An Internal Standard for Bioanalysis
The primary and most critical application of Isavuconazole-d4 is as an internal standard (IS) in analytical methodologies, particularly those employing mass spectrometry.[4][5][6] Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they closely mimic the physicochemical properties of the analyte of interest.[6] Isavuconazole-d4, with four deuterium atoms incorporated into its structure, is chemically identical to Isavuconazole but has a distinct, higher molecular weight.[5][7] This property allows it to be distinguished from the unlabeled drug by a mass spectrometer while co-eluting during chromatographic separation.[8]
The use of Isavuconazole-d4 as an internal standard corrects for variability that can be introduced during various stages of sample preparation and analysis, such as extraction, derivatization, and ionization. By adding a known amount of Isavuconazole-d4 to each sample, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. This ensures a more accurate and precise quantification of Isavuconazole concentrations in complex biological matrices like plasma and serum.[8][9]
Key Research Areas Utilizing Isavuconazole-d4
Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring of Isavuconazole is crucial in clinical practice to optimize treatment efficacy and minimize toxicity.[10] Isavuconazole-d4 is instrumental in the development and validation of robust analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for routine TDM.[4][8] These methods allow clinicians to maintain Isavuconazole plasma concentrations within the therapeutic window.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Isavuconazole is fundamental to its development and clinical application.[11][12][13] Pharmacokinetic studies rely on accurate measurement of drug concentrations over time. Isavuconazole-d4 is essential for the bioanalytical component of these studies, enabling the precise determination of key PK parameters such as peak plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life.[11][12][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Isavuconazole-d4 in bioanalytical methods.
| Parameter | Value | Reference(s) |
| Molecular Formula | C22H13D4F2N5OS | [5][7] |
| Molecular Weight | 441.5 g/mol | [5][7] |
| Purity | ≥99% deuterated forms (d1-d4) | [5] |
| Formulation | Solid | [5] |
| Solubility | Soluble in Acetonitrile | [5] |
| A summary of the key properties of Isavuconazole-d4. |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Isavuconazole | 438.1 | 224.1 / 214.9 / 368.9 | [8][9] |
| Isavuconazole-d4 | 442.1 | 224.1 / 218.9 / 372.9 | [8][9] |
| Commonly monitored mass-to-charge ratio (m/z) transitions for Isavuconazole and Isavuconazole-d4 in multiple reaction monitoring (MRM) mode on a tandem mass spectrometer. |
| Parameter | Value | Reference(s) |
| Linearity Range | 0.2 to 12.8 mg/L | [8] |
| Coefficient of Determination (r²) | > 0.999 | [8] |
| Within-run Precision | 1.4% to 2.9% | [8] |
| Between-run Precision | 1.5% to 3.0% | [8] |
| Recovery | 93.9% to 102.7% | [8] |
| Performance characteristics of a validated LC-MS/MS method for Isavuconazole quantification using Isavuconazole-d4 as an internal standard. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A common and effective method for extracting Isavuconazole from plasma or serum samples is protein precipitation.[8][9][10]
Methodology:
-
Sample Collection: Collect whole blood in appropriate tubes (e.g., EDTA). Separate plasma or serum by centrifugation.[10]
-
Internal Standard Spiking: To a small volume of the plasma or serum sample (e.g., 20-50 µL), add a known concentration of Isavuconazole-d4 solution (e.g., in methanol or acetonitrile).[8][9]
-
Protein Precipitation: Add a larger volume of ice-cold organic solvent, such as methanol or acetonitrile, to the sample to precipitate proteins.[8][9]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 24,000 x g) to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains Isavuconazole and Isavuconazole-d4.
-
Dilution and Injection: The supernatant may be further diluted before injection into the LC-MS/MS system.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Methodology:
-
Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system. A reversed-phase column (e.g., C18) is typically used to separate Isavuconazole and Isavuconazole-d4 from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[8]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode, and multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both Isavuconazole and Isavuconazole-d4 (as detailed in the table above).[8][9]
-
Quantification: The peak area ratio of Isavuconazole to Isavuconazole-d4 is calculated and compared to a calibration curve prepared with known concentrations of Isavuconazole and a constant concentration of Isavuconazole-d4. This allows for the accurate determination of the Isavuconazole concentration in the original sample.
Visualizations
Workflow for the quantification of Isavuconazole using Isavuconazole-d4.
References
- 1. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of isavuconazole in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerilliant.com [cerilliant.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 11. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
